molecular formula C7H9NO3S B11998079 3-Methylphenyl sulfamate CAS No. 25998-91-8

3-Methylphenyl sulfamate

Cat. No.: B11998079
CAS No.: 25998-91-8
M. Wt: 187.22 g/mol
InChI Key: SVIGJTFIMLNJOL-UHFFFAOYSA-N
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Description

3-Methylphenyl sulfamate is a chemical compound supplied for research purposes. It belongs to the class of aryl sulfamates, which are of significant scientific interest in medicinal chemistry and biochemistry. The core research value of this compound is its potential application as an inhibitor of the enzyme steroid sulfatase (STS) . STS plays a pivotal role in hormone-dependent cancers, such as breast and prostate cancer, by converting inactive steroid sulfates into active estrogens and androgens that stimulate cancer cell proliferation . Inhibiting this enzyme is a recognized therapeutic strategy for reducing the availability of active hormones for cancer cells . The mechanism of action for sulfamate-based inhibitors like this compound is characterized as irreversible and active-site-directed . Evidence suggests the sulfamate moiety (-O-SO2-NH2) is key to this activity, potentially transferring to a critical formylglycine residue within the enzyme's active site, leading to its permanent inactivation . Researchers are exploring various sulfamoylated compounds with different core structures to develop potent and selective STS inhibitors . The structural features of this compound, including its aryl core and meta-methyl substitution, make it a relevant scaffold for structure-activity relationship (SAR) studies aimed at optimizing drug-like properties and inhibitory potency . This product is intended for research applications only, including but not limited to in vitro enzymatic assays, mechanistic studies, and as a building block in the synthesis of more complex inhibitory molecules. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and handle the material according to their institution's guidelines for safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25998-91-8

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

(3-methylphenyl) sulfamate

InChI

InChI=1S/C7H9NO3S/c1-6-3-2-4-7(5-6)11-12(8,9)10/h2-5H,1H3,(H2,8,9,10)

InChI Key

SVIGJTFIMLNJOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OS(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Methylphenyl Sulfamate and Its Derivatives

Established Synthetic Routes for 3-Methylphenyl Sulfamate (B1201201) Analogs

The synthesis of aryl sulfamates, including analogs of 3-methylphenyl sulfamate, can be achieved through several reliable methods. These routes provide access to a diverse array of sulfamoylated compounds, which are valuable as synthetic intermediates.

Synthesis via Arylsulfonyl Chlorides and Aminoalcohols

A common strategy for the synthesis of sulfamate-containing molecules involves a two-step process starting from arylsulfonyl chlorides and amino alcohols. researchgate.netchemrxiv.orgchemrxiv.org This method first establishes a sulfonamide linkage, followed by the introduction of the sulfamate group. The general procedure consists of reacting an arylsulfonyl chloride with an amino alcohol, which yields a phenylsulfonamidoalkyl alcohol intermediate. Subsequent reaction of this intermediate with sulfamoyl chloride introduces the sulfamate ester, affording the final substituted phenylsulfonamidoalkyl sulfamate. chemrxiv.orgchemrxiv.org This synthetic sequence has been employed to create extensive libraries of these compounds for various applications. researchgate.netchemrxiv.org

Preparation of Sulfamoylated Aryl-Triazole-Phenol Derivatives

The synthesis of hybrid molecules incorporating aryl, triazole, and phenol (B47542) sulfamate moieties has been developed, primarily for their potential as enzyme inhibitors. uq.edu.aunih.gov The core of this methodology is the copper(I)-catalyzed azide-alkyne Huisgen cycloaddition, a cornerstone of click chemistry. uq.edu.aunih.govmasterorganicchemistry.com

The process typically begins with the conversion of a substituted aniline (B41778) into a corresponding azide (B81097) using reagents like tert-butyl nitrite (B80452) and azidotrimethylsilane. uq.edu.aunih.gov This azide is then reacted with a phenolic alkyne, such as 4-[(trimethylsilyl)ethynyl]phenol, in the presence of a copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, which generates the active Cu(I) catalyst in situ. uq.edu.aunih.gov This cycloaddition reaction forms the 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol core. The final step is the sulfamoylation of the phenolic hydroxyl group. This is achieved by treating the triazole-phenol intermediate with sulfamoyl chloride, which is often generated in situ from chlorosulfonyl isocyanate and formic acid, under anhydrous conditions to yield the desired sulfamoylated aryl-triazole-phenol product. uq.edu.aunih.gov

Starting Material (Aniline)IntermediateFinal ProductYield of Final Product
3-Chloroaniline4-(1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl)phenol4-(1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate70% (for phenol intermediate) uq.edu.au
3,5-Difluoroaniline4-(1-(3,5-Difluorophenyl)-1H-1,2,3-triazol-4-yl)phenol4-(1-(3,5-Difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamateN/A nih.gov
3-Bromoaniline4-(1-(3-Bromophenyl)-1H-1,2,3-triazol-4-yl)phenol4-(1-(3-Bromophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamateN/A uq.edu.au

Asymmetric Catalytic Approaches to Enantioenriched Bisindolylmethane Sulfamate Derivatives

Enantiomerically enriched bisindolylmethanes (BIMs) containing a sulfamate group represent a class of chiral compounds with significant synthetic potential. A key method for their preparation is the asymmetric Friedel–Crafts reaction. acs.orgacs.orgthieme-connect.com This reaction involves the electrophilic substitution of an indole (B1671886) with an electrophile generated from a 3-indolylsulfamidate, catalyzed by a chiral Brønsted acid. acs.org

In a typical procedure, a 3-indolylsulfamidate is reacted with another indole molecule in the presence of a chiral catalyst, such as a BINOL-derived phosphoric acid. acs.org This catalytic system facilitates the enantioselective formation of the carbon-carbon bond between the two indole moieties, leading to the desired enantioenriched bisindolylmethane sulfamate derivatives. acs.orgacs.org The reaction has been shown to be effective for a range of substituted indoles and sulfamidates, including those that would lead to analogs of this compound, such as 2-((1H-indol-3-yl)(1-methyl-1H-indol-3-yl)methyl)-4-methylphenyl sulfamate. acs.org

Reaction Mechanisms Characteristic of this compound and Related Sulfamates

The sulfamate group imparts unique reactivity to the molecules it is part of, enabling specific reaction mechanisms, including nucleophilic substitutions and stereocontrolled ring-opening reactions.

Nucleophilic Substitution Pathways Involving the Sulfamate Moiety

The sulfamate moiety can participate in or influence nucleophilic substitution reactions through several mechanisms. In solution, the hydrolysis of aryl sulfamate monoanions has been shown to proceed via a dissociative S-N1-type pathway, involving a transient SO₂NH intermediate. researchgate.netuq.edu.auacs.org This contrasts with aryl sulfate monoanions, which hydrolyze through an associative S-N2 mechanism. researchgate.netuq.edu.auacs.org The greater stability of the SO₂NH intermediate compared to SO₃ is believed to be the reason for this mechanistic divergence. uq.edu.auacs.org

Furthermore, aryl sulfamates are valuable electrophiles in transition metal-catalyzed cross-coupling reactions. In palladium-catalyzed Suzuki-Miyaura reactions, the turnover-limiting step is the oxidative addition of the aryl sulfamate C-O bond to the Pd(0) center. researchgate.netnih.gov Computational studies have revealed that bidentate coordination of phosphine (B1218219) ligands plays a crucial role in lowering the energy barrier for this oxidative addition step. researchgate.net The sulfamate group can also be used as a directing group for C-H bond functionalization prior to the cross-coupling event. researchgate.net

Another distinct pathway is the thermal rearrangement of N-aryl sulfamates to para-sulfonyl anilines. nih.gov This intermolecular rearrangement is proposed to proceed via the release of sulfur trioxide (SO₃) from the N-sulfamate, which then acts as an electrophile in a subsequent electrophilic aromatic substitution (S-EAr) reaction with the aniline. nih.gov

Regioselective and Stereospecific Ring-Opening Reactions Mediated by Pendant Sulfamates

Pendant sulfamate groups serve as excellent internal nucleophiles in cyclization reactions, enabling highly controlled ring-opening of strained rings like epoxides and aziridines. These reactions are valued for their ability to produce vicinal amino alcohols and diamines with high levels of regioselectivity and stereospecificity. chemrxiv.orgnih.govnih.gov

The general mechanism involves the intramolecular nucleophilic attack of the sulfamate nitrogen onto an electrophilic carbon of the epoxide or activated aziridine (B145994). nih.govnih.gov This cyclization proceeds through a predictable 6-exo transition state, leading to the formation of a six-membered 1,2,3-oxathiazinane-2,2-dioxide heterocycle. chemrxiv.org The reaction is highly stereospecific: a trans-substituted epoxide or aziridine will yield a product with an erythro configuration, while a cis-substrate gives a threo product. chemrxiv.org The resulting cyclic sulfamidate is a stable intermediate that can be activated and subsequently opened by a wide range of external nucleophiles, allowing for the introduction of further chemical diversity. chemrxiv.orgnih.gov

Substrate TypeReaction ConditionsProductKey Features
Epoxide with pendant sulfamateBase-promoted (e.g., Bu₄NOH)Oxathiazinane heterocycleExcellent diastereoselectivity and regiocontrol nih.gov
Aziridine with pendant sulfamateBase-promoted (e.g., Bu₄NOH)Oxathiazinane heterocyclePerfectly regioselective and stereospecific; forms vicinal diamines chemrxiv.orgnih.gov
α,β-Unsaturated ester with pendant sulfamateCatalytic baseCyclic sulfamidateIntramolecular aza-Michael cyclization; excellent diastereoselectivity acs.orgnih.gov

This tethered approach overcomes the regioselectivity issues often encountered in intermolecular ring-opening reactions of epoxides and aziridines. nih.govnih.gov

Derivatization Strategies and Novel Scaffold Construction

The this compound scaffold serves as a critical building block in medicinal chemistry for the development of targeted enzyme inhibitors. Derivatization strategies often focus on modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. These modifications lead to the construction of novel molecular scaffolds with significant therapeutic potential.

Research has demonstrated that the sulfamate group is exceptionally well-suited for interacting with the zinc ion in the active site of metalloenzymes like carbonic anhydrases (CAs). mdpi.comnih.gov This has prompted the synthesis of various derivatives where the this compound moiety is incorporated into larger, more complex structures.

One prominent derivatization strategy involves incorporating the 3-methylphenyl group into piperazinyl-ureido sulfamate scaffolds. nih.govunica.it In a series of compounds developed as carbonic anhydrase inhibitors, the new derivatives featured ureido moieties within a substituted piperazine (B1678402) ring system, acting as a spacer between the zinc-binding benzene (B151609) sulfamate fragment and the tail of the inhibitor. nih.govunica.it Synthetic efforts identified the 3-methylphenyl moiety as one of the most effective substitution fragments on the piperazine ring for achieving low nanomolar inhibition against key CA isoforms, including the tumor-associated hCA IX and XII. nih.govunica.it

Another successful approach involves the construction of novel scaffolds by integrating the 3-methylphenyl group into heterocyclic systems. A notable example is the synthesis of steroid sulfatase (STS) inhibitors based on a 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenyl sulfamate core. acs.org The structure of the 1,4-diphenyl-substituted 1,2,3-triazole ring is designed to mimic the steroidal structure of natural STS substrates, a crucial aspect for potent inhibition. acs.org The synthesis of 4-(1-(3-Methylphenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate exemplifies this strategy, where the 3-methylphenyl group is appended to the triazole ring, contributing to a library of potent STS inhibitors. acs.org The general synthetic pathway for these triazole-based scaffolds begins with the conversion of an appropriate aniline derivative, such as 3-methylaniline, into a corresponding azide, which is then used in subsequent cyclization reactions. acs.org

The concept of creating novel scaffolds has also been explored by modifying the sulfamate group itself. Studies have shown that cyclizing the phenyl sulfamate motif into 5- and 6-membered rings results in novel structures that exhibit specific, irreversible inhibition of sulfatases. nih.gov These cyclic sulfamates represent a new scaffold for probing the catalytic mechanisms of this enzyme class. nih.gov

The versatility of the 3-methylphenyl group is further highlighted in the development of other bioactive molecules, such as isatin-3-thiosemicarbazones. In these structures, a 3-methylphenyl substituent on the thiosemicarbazide (B42300) moiety was found to confer moderate urease inhibitory activity. thieme-connect.com

These examples underscore the strategic importance of this compound and its constituent parts in generating diverse and potent molecular architectures for drug discovery.

Data Tables

Table 1: Examples of Derivatization and Novel Scaffolds

Base Scaffold/Derivative Target Enzyme Class Key Structural Feature Research Finding Citation(s)
Piperazinyl-ureido sulfamates Carbonic Anhydrase (CA) 3-methylphenyl substitution on the piperazine ring The 3-methylphenyl group was identified as one of the best substitution fragments for potent inhibition of hCA II, IX, and XII. nih.govunica.it
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenyl sulfamate Steroid Sulfatase (STS) 4-(1-(3-Methylphenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate Incorporation of the 3-methylphenyl group into the triazole scaffold creates potent STS inhibitors. acs.org
Cyclic Phenyl Sulfamates Sulfatases Cyclization of the sulfamate motif into 5- and 6-membered rings. This novel scaffold demonstrated a mechanism-based, irreversible inhibition of sulfatases. nih.gov

Advanced Research Applications in Organic Synthesis and Drug Discovery

Utilization of 3-Methylphenyl sulfamate (B1201201) in Mechanistic Studies of Sulfur-Containing Reactions

Aryl sulfamates, including 3-methylphenyl sulfamate, serve as crucial models for investigating the mechanisms of various sulfur-containing reactions. Their behavior during hydrolysis and enzymatic inactivation provides fundamental insights into reaction pathways.

Theoretical and experimental studies have revealed that the mechanism of hydrolysis for aryl sulfamates differs significantly from that of aryl sulfates. uq.edu.au While aryl sulfate (B86663) monoanions typically undergo hydrolysis via a bimolecular nucleophilic substitution (SN2) mechanism, aryl sulfamate monoanions are proposed to follow a dissociative, SN1-like pathway, proceeding through a highly reactive SO₂NH intermediate. uq.edu.au This mechanistic divergence is attributed to the greater stability of the SO₂NH intermediate compared to SO₃. uq.edu.au Kinetic studies on simple sulfamate esters, which act as models for more complex bioactive molecules, have supported a mechanism involving the neutral ester being attacked by water in a bimolecular transition state under certain pH conditions. researchgate.net

In the context of enzyme inhibition, aryl sulfamates are well-established as mechanism-based inhibitors of sulfatases. nih.gov The inactivation process is believed to occur through the transfer of the sulfamoyl moiety to a catalytically essential formylglycine (FGly) residue in the enzyme's active site. semanticscholar.orgnih.gov This forms a covalent, irreversible adduct that halts the catalytic cycle. uq.edu.au Studies using simple phenyl sulfamates against bacterial arylsulfatases have helped to substantiate this mechanism of dead-end inactivation. nih.gov

Furthermore, the oxidative cyclization of sulfamate esters, often catalyzed by transition metals like rhodium, has been a subject of mechanistic inquiry. nih.govthieme-connect.com These reactions, which produce heterocyclic structures, are mechanistically distinct from those using hypervalent iodine reagents and are thought to proceed through the formation of an N-centered radical, reminiscent of a Hoffman-Löffler-Freytag reaction. nih.gov This pathway involves N-halogenation, followed by the generation of a nitrogen-centered radical that abstracts a C-H bond, leading to cyclization. nih.gov

Applications in the Synthesis of Complex Molecular Architectures

The sulfamate functional group is a powerful tool for the construction of intricate molecular structures, including vicinal diamines and various heterocyclic systems.

Synthesis of Vicinal Diamines

A novel and efficient strategy for the stereospecific and regioselective synthesis of vicinal diamines utilizes the intramolecular ring-opening of aziridines by a pendant sulfamate group. nih.govchemrxiv.org In this methodology, aryl sulfamates, including p-methyl-phenyl sulfamates which are structurally similar to the 3-methylphenyl isomer, have proven effective. nih.govresearchgate.net

The process involves a 6-exo-tet cyclization, where the sulfamate nitrogen acts as a nucleophile, opening the strained aziridine (B145994) ring. nih.govchemrxiv.org This intramolecular reaction is highly controlled, leading exclusively to the formation of a six-membered nih.govnih.govacs.org-oxathiazinane-2,2-dioxide heterocycle containing the desired 1,2-diamine motif. nih.govchemrxiv.org The stereochemistry of the starting aziridine is perfectly transferred to the product; trans-aziridines yield erythro-configured diamines, while cis-aziridines give threo-configured products. nih.govchemrxiv.org These cyclic intermediates can then be activated and opened by a wide range of nucleophiles, providing access to diverse, differentially protected vicinal diamines. nih.govresearchgate.net

Key Features of Vicinal Diamine Synthesis via Sulfamate-Tethered Aziridine Ring-Opening
FeatureDescriptionReference
Reaction TypeIntramolecular ring-opening of an aziridine by a pendant sulfamate. nih.gov
Key IntermediateSix-membered nih.govnih.govacs.org-oxathiazinane-2,2-dioxide heterocycle. chemrxiv.org
RegioselectivityExclusively 6-exo cyclization. nih.gov
StereospecificityComplete transfer of stereochemistry from the starting aziridine. chemrxiv.org
Substrate ScopeCompatible with N-alkyl and N-aryl sulfamates, including p-methyl-phenyl sulfamate. nih.gov

Incorporation into Heterocyclic Ring Systems

The sulfamate ester moiety is a versatile precursor for synthesizing nitrogen-containing heterocycles. A prominent method is the intramolecular C-H amination, which is often catalyzed by dirhodium complexes in the presence of an oxidant. nih.govthieme-connect.com This reaction transforms sulfamate esters into saturated six-membered cyclic sulfamidates, specifically nih.govnih.govacs.org-oxathiazinane-2,2-dioxides. nih.govthieme-connect.com This transformation provides a powerful tool for creating N-heterocycles from readily available alcohols.

Another emerging strategy for forming nitrogenous heterocycles is the intramolecular aza-Michael cyclization. researchgate.netacs.org In this reaction, a sulfamate nitrogen adds to a pendant α,β-unsaturated ester, thioester, or nitrile. researchgate.net The reaction can be catalyzed by a simple organic base and proceeds with excellent diastereoselectivity, providing access to complex heterocyclic structures. researchgate.net Recent advancements have even led to the development of enantioselective versions of this cyclization using chiral bases. acs.orgnih.gov

Furthermore, aryl sulfamates can be employed in transition metal-catalyzed cross-coupling reactions to construct C-N bonds, which are fundamental to many heterocyclic cores. nih.govnih.gov The sulfamate group can act as a leaving group in nickel- or palladium-catalyzed amination reactions, allowing for the coupling of the aryl ring with a variety of nitrogen nucleophiles, including anilines, heterocycles, and amides. nih.govnih.gov

Selected Methods for Incorporating Sulfamates into Heterocyclic Systems
MethodResulting HeterocycleKey FeaturesReference
Intramolecular C-H Amination nih.govnih.govacs.org-Oxathiazinane-2,2-dioxideRhodium-catalyzed; proceeds via a proposed N-centered radical. nih.govthieme-connect.com
Intramolecular Aza-Michael CyclizationSubstituted piperidines and other N-heterocyclesBase-catalyzed; high diastereoselectivity; enantioselective variants exist. researchgate.netacs.org
Transition Metal-Catalyzed AminationPolysubstituted Aryl Amines (precursors to heterocycles)Nickel or Palladium-catalyzed C-N cross-coupling; broad scope for N-nucleophiles. nih.govnih.gov

Development of Enzyme Inhibitors Based on this compound Scaffolds

The sulfamate group is a key pharmacophore in the design of potent enzyme inhibitors, particularly for sulfatases and carbonic anhydrases. The this compound scaffold has been specifically explored in the development of inhibitors for these enzyme classes.

Design and Synthesis of Steroid Sulfatase Inhibitors

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of steroid hormones and a major target for the treatment of hormone-dependent cancers. nih.gov Non-steroidal sulfamate-based inhibitors are considered a highly favorable class for STS inhibitor design. acs.org The sulfamate moiety acts as a mimic of the natural sulfate group, leading to irreversible inhibition of the enzyme. acs.org

In this context, researchers have designed and synthesized a series of potent STS inhibitors based on a 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenyl sulfamate core. acs.org One of the synthesized compounds was 4-(1-(3-Methylphenyl)-1H-1,2,3-triazol-4-yl)phenyl Sulfamate (compound 4e in the study). acs.org The inhibitory activity of this compound was evaluated using a radioisotope enzymatic assay with STS isolated from human placenta. acs.org The results demonstrated that the introduction of substituents on the terminal phenyl ring significantly influences the inhibitory potency, with structure-activity relationship (SAR) analysis indicating that hydrophobicity and the nature of the substituent are key parameters. acs.org The sulfamate group is crucial for the inactivation of the enzyme, as it is believed to bind in the catalytic region near the formylglycine residue, leading to sulfamoylation and inactivation of the active site. acs.org

Inhibition Data for a 3-Methylphenyl-Containing STS Inhibitor
CompoundStructure DescriptionSTS Inhibition IC₅₀ (nM)Reference
Compound 4e4-(1-(3-Methylphenyl)-1H-1,2,3-triazol-4-yl)phenyl Sulfamate155.1 acs.org
Irosustat (Reference)A well-known clinical STS inhibitor.50.4 acs.org

Exploration of Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. nih.govtandfonline.com Sulfamates are recognized bioisosteres of sulfonamides, the classical CA inhibitors, and are known to bind effectively to the zinc ion in the enzyme's active site. nih.govmdpi.com

A series of novel sulfamates incorporating a piperazinyl-ureido moiety were synthesized and evaluated for their inhibitory activity against four human CA isoforms: hCA I, II, IX, and XII. unica.it The design rationale involved using the benzene (B151609) sulfamate fragment as the zinc-binding group, connected via a ureido-piperazine spacer to a "tail" fragment designed to interact with residues outside the active site's core. unica.it

Among the synthesized derivatives, the compound featuring a 3-methylphenyl group as the tail moiety demonstrated potent inhibitory activity. unica.it This inhibitor was particularly effective against the off-target isoform hCA II and the tumor-associated isoforms hCA IX and XII, with inhibition constants (Kᵢ) in the low nanomolar range. unica.it This highlights the utility of the 3-methylphenyl moiety in achieving high-affinity binding within the active site of these specific CA isoforms. unica.it

Inhibition Data (Kᵢ, nM) of a 3-Methylphenyl-Containing Sulfamate Against hCA Isoforms
CompoundhCA IhCA IIhCA IXhCA XIIReference
3-Methylphenyl derivative (4e)>100009.125.54.5 unica.it

Development of Dual Aromatase-Steroid Sulfatase Inhibitors

The development of dual-target inhibitors represents a sophisticated strategy in medicinal chemistry, aimed at addressing complex diseases with a single molecular entity. In the context of hormone-dependent breast cancer, a prominent approach is the simultaneous inhibition of two key enzymes involved in estrogen biosynthesis: aromatase (AROM) and steroid sulfatase (STS). rsc.orgresearchgate.net Estrogens are known to promote the growth of the most common types of breast cancer. rsc.org While aromatase inhibitors block the synthesis of estrogens from androgens, the STS enzyme provides an alternative pathway by converting estrogen sulfates, like estrone (B1671321) sulfate (E1S), into active estrogens. rsc.orgbioscientifica.com Research indicates that significantly more estrone (E1) is produced via the STS pathway than from androstenedione (B190577) via the aromatase pathway, highlighting the need to inhibit both enzymes for a more comprehensive blockade of estrogen production. rsc.org

The design of these Dual Aromatase-Steroid Sulfatase Inhibitors (DASIs) typically involves merging the essential pharmacophoric features required for the inhibition of both enzymes. rsc.orgnih.gov This is often achieved by incorporating a phenol (B47542) sulfamate moiety, responsible for irreversible STS inhibition, into a scaffold known to inhibit aromatase, which usually contains a nitrogen-based heterocyclic group that coordinates to the heme iron atom in the enzyme's active site. rsc.orgnih.govresearchgate.net

The compound 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate was identified as the first dual aromatase-sulfatase inhibitor. nih.gov Subsequent research has focused on modifying this and other scaffolds to optimize the dual inhibitory activity. A key area of investigation has been the structure-activity relationship (SAR) associated with substitutions on the sulfamate-bearing phenyl ring. nih.gov

Detailed research into derivatives of this class of DASIs has revealed that the position of substituents on the phenyl sulfamate ring is critical for inhibitory potency against both target enzymes. nih.gov Studies involving the relocation of halogen atoms from the ortho- (position 2) to the meta- (position 3) position relative to the sulfamate group have provided significant insights. nih.govbath.ac.uk

Comparing the inhibitory activities of ortho-halogenated compounds with their meta-halogenated isomers shows a consistent trend. The relocation of a halogen substituent from the ortho- to the meta-position on the phenyl sulfamate ring leads to a decrease in the ability to inhibit aromatase. nih.govbath.ac.uk For instance, the meta-fluoro derivative (11 ) is a less potent aromatase inhibitor than its ortho-fluoro counterpart (3 ). nih.gov A similar reduction in aromatase inhibition is observed when comparing the ortho- and meta-isomers of the chloro and bromo derivatives. nih.gov

Conversely, this positional change has a different effect on STS inhibition. For the fluoro and chloro derivatives, moving the halogen from the ortho to the meta position results in a slight increase in STS inhibitory potency. nih.gov For the bromo derivative, the potency against STS is slightly decreased. nih.gov These findings underscore that substitutions at the 3-position of the phenyl ring are a key consideration in the design of balanced and potent DASIs.

Further studies have explored di-substitution on the sulfamate-bearing ring. The introduction of a second halogen atom at the other meta-position (m,m'-disubstitution) was found to significantly improve aromatase inhibition compared to the mono-meta-substituted compounds. nih.govbath.ac.uk For example, the m,m'-difluoro derivative (12 ) is a much more potent aromatase inhibitor than the mono m-fluoro compound (11 ). nih.govbath.ac.uk

The detailed research findings are summarized in the interactive data table below, which illustrates the structure-activity relationships of these sulfamate derivatives.

CompoundSubstituent on Phenyl Sulfamate RingAromatase IC₅₀ (nM)STS IC₅₀ (nM)Reference
3ortho-Fluoro1240 nih.gov
11meta-Fluoro3932 nih.gov
4ortho-Chloro2.350 nih.gov
17meta-Chloro1840 nih.gov
5ortho-Bromo0.8239 nih.gov
19meta-Bromo2.629 nih.gov
12m,m'-Difluoro1.339 nih.gov

Structure Activity Relationship Sar Studies of 3 Methylphenyl Sulfamate Derivatives As Bioactive Compounds

Influence of Substituent Effects on Enzymatic Inhibition Potency

Role of Aromatic Substituents on Steroid Sulfatase Inhibition

The core structure of aryl O-sulfamates is a versatile pharmacophore for inhibiting steroid sulfatase (STS), an enzyme crucial in the biosynthesis of active steroid hormones. researchgate.netbioscientifica.com The inhibitory potency of these compounds is significantly influenced by the nature and position of substituents on the aromatic ring.

Extensive structure-activity relationship (SAR) studies on derivatives of estrone-3-O-sulfamate (EMATE), a potent irreversible STS inhibitor, have revealed key insights. semanticscholar.orgnih.govresearchgate.net The introduction of electron-withdrawing groups on the A-ring of the steroidal scaffold generally enhances inhibitory activity. researchgate.net For instance, placing halogens at the 2-position or a nitro group at the 4-position leads to a marked increase in potency against STS. researchgate.net Conversely, the introduction of alkyl groups like 2-propenyl or n-propyl at either the 2- or 4-position is detrimental to the inhibitory activity. researchgate.net

In non-steroidal STS inhibitors, such as those based on a coumarin (B35378) scaffold, the substitution pattern also plays a critical role. For example, fluorinated 3-phenylcoumarin (B1362560) sulfamates have demonstrated that the presence of fluorine atoms, particularly at the meta position of the phenyl ring, is beneficial for STS inhibitory activity. nih.gov Similarly, in a series of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenyl sulfamates, derivatives with fluorine atoms at the meta position of the terminal aromatic ring showed the greatest inhibitory properties. acs.org Molecular docking studies suggest that these fluorine atoms may interact with the Arg98 residue in the active site of the STS enzyme. nih.gov

The following table summarizes the inhibitory activity of selected substituted estrone-3-O-sulfamate derivatives against steroid sulfatase.

DerivativeSubstituent(s)IC50 (nM) in Placental MicrosomesIC50 (nM) in MCF-7 cells
EMATEUnsubstituted250.065
4-nitroEMATE4-NO20.80.01

Data sourced from multiple studies. researchgate.netacs.org

Impact of Substituents on Carbonic Anhydrase Isoform Selectivity

The sulfamate (B1201201) moiety is also a recognized pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. semanticscholar.orgtandfonline.com However, achieving isoform selectivity among the various human CAs (hCAs) is a significant challenge due to the high structural similarity of their active sites. tandfonline.com The "tail approach," which involves appending different chemical moieties to the core inhibitor structure, is a common strategy to enhance isoform selectivity by exploiting variations in the peripheral regions of the active site. tandfonline.com

For derivatives of 3-methylphenyl sulfamate, the nature and position of substituents can influence their potency and selectivity towards different CA isoforms. For example, in a series of pyrazoline sulfamates, analogues with hydrogen, methoxy, or fluorine in the para position of the phenyl ring showed better inhibitory values against CA I compared to the reference compound, acetazolamide. auctoresonline.org Conversely, for the CA II isozyme, a 5-aryl substituted analogue bearing a 4-trifluoromethylphenyl ring exhibited high activity. auctoresonline.org

Studies on coumarin sulfonate and sulfamate derivatives have shown that those with aryl or fluoroaryl sulfone groups tend to favor the cancer-related isoforms hCA-IX and hCA-XII. rsc.org Specifically, a p-fluorine-substituted derivative displayed strong activity against hCA-IX, while a benzene (B151609) sulfone derivative was selective for hCA-XII. rsc.org In the case of 1,1'-biphenyl-4-sulfonamides, compounds with a carboxylic acid or amino group as a terminal function on the biphenyl (B1667301) scaffold showed high inhibition of hCA IX. acs.org

The table below illustrates the inhibitory activity (Ki) of selected ureido-substituted benzenesulfonamides against different human carbonic anhydrase isoforms.

CompoundhCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
U-CH₃176576
U-F960454
U-NO₂1516

Data sourced from a study on ureido-substituted benzenesulfonamides. nih.gov

Conformational and Steric Considerations in Enzyme Binding

The three-dimensional conformation of this compound derivatives and steric factors are critical for their effective binding to the active sites of both steroid sulfatase and carbonic anhydrase.

In the case of steroid sulfatase, the enzyme's active site is located in a cavity at the interface of polar and hydrophobic domains. semanticscholar.org The sulfamate moiety of the inhibitor is positioned within the catalytic region, where it is believed to interact with the catalytic formylglycine residue. nih.govrsc.org Molecular docking studies of substituted bicyclic coumarin sulfamates have shown that the sulfamate group is positioned close to the hydrated formylglycine residue, while the pendant group extends into a hydrophobic pocket lined by amino acid residues such as L103, F178, and F488. acs.org The rigidity and electronic properties of the inhibitor's scaffold, such as the phenyl group in some derivatives, can facilitate favorable π-interactions with the enzyme's active site. acs.org

For carbonic anhydrase, the primary interaction involves the coordination of the deprotonated sulfamate or sulfonamide group to the zinc ion in the active site. tandfonline.comacs.org The orientation of the rest of the molecule within the active site cleft is crucial for establishing additional interactions that contribute to binding affinity and isoform selectivity. Steric hindrance can significantly impact inhibitory potency. For instance, in the case of ureido-substituted benzenesulfonamides, the presence of the bulky Phe131 residue in the hCA II active site creates steric clashes, leading to weaker inhibition compared to hCA IX and hCA XII, where this residue is a smaller valine or alanine, respectively. nih.gov This difference in the active site architecture allows for more favorable binding of the inhibitors in the cancer-related isoforms.

Identification of Pharmacophoric Requirements for Potent Inhibition

Pharmacophore modeling is a valuable tool for identifying the key structural features required for potent enzymatic inhibition. For inhibitors of both steroid sulfatase and carbonic anhydrase, a set of common and enzyme-specific pharmacophoric features has been identified.

For potent steroid sulfatase inhibition, the aryl O-sulfamate moiety (H₂NSO₂O-Ar) is a crucial and often indispensable pharmacophore. researchgate.netresearchgate.netnih.gov This group is responsible for the irreversible, active-site-directed inhibition characteristic of many STS inhibitors. nih.govacs.org SAR studies have confirmed that a free or N-unsubstituted sulfamate group is a prerequisite for potent and irreversible inhibition. researchgate.netnih.gov In addition to the sulfamate group, pharmacophore models for STS inhibitors often include hydrophobic features and hydrogen bond acceptors/donors that correspond to the inhibitor's scaffold interacting with the enzyme's active site. univie.ac.at For example, a model based on steroidal inhibitors included one hydrogen bond acceptor, one mixed hydrogen bond acceptor/donor, and multiple hydrophobic features. univie.ac.at

For carbonic anhydrase inhibitors, the primary pharmacophoric feature is a zinc-binding group, which is typically a primary sulfonamide (SO₂NH₂) or a bioisosteric sulfamate (OSO₂NH₂) or sulfamide (B24259) (NHSO₂NH₂). tandfonline.comacs.orgresearchgate.net The deprotonated form of this group coordinates to the catalytic zinc ion. tandfonline.com Beyond the zinc-binding group, pharmacophore models for CA inhibitors often include features such as aromatic rings and hydrogen bond donors/acceptors that map to the "tail" of the inhibitor. researchgate.netmdpi.com These features are critical for achieving high affinity and isoform selectivity by interacting with amino acid residues in the middle and outer parts of the active site cavity. tandfonline.com A 3D-QSAR study on 1,3,4-thiadiazole (B1197879) derivatives identified hydrogen bond donors and aromatic rings as key pharmacophoric features for CA inhibition. mdpi.com

Comparison of this compound Analogs with Reference Inhibitors

The inhibitory potency of novel this compound derivatives is often benchmarked against well-established reference inhibitors for both steroid sulfatase and carbonic anhydrase.

For steroid sulfatase, the most common reference inhibitors are estrone-3-O-sulfamate (EMATE) and Irosustat (also known as STX64 or 667COUMATE). acs.orgacs.orgnih.gov EMATE is a potent, steroidal irreversible inhibitor, but its clinical utility is limited by its estrogenic properties. nih.govmdpi.com Irosustat is a non-steroidal, tricyclic coumarin-based inhibitor that has been extensively studied in clinical trials and is characterized by its high potency and lack of estrogenicity. acs.orgmdpi.comresearchgate.net Many newly synthesized sulfamate derivatives have shown potencies comparable to or even exceeding that of Irosustat. For example, the most active 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenyl sulfamate derivatives exhibited IC₅₀ values in the low nanomolar range, with one compound being five-fold more potent than Irosustat in a cellular assay. acs.orgnih.gov

In the context of carbonic anhydrase inhibition, Acetazolamide (AAZ) is the most widely used reference compound. semanticscholar.orgauctoresonline.org AAZ is a non-selective sulfonamide inhibitor. The goal in developing new CA inhibitors is often to achieve greater potency and, crucially, improved isoform selectivity compared to AAZ. tandfonline.comtandfonline.com For instance, while some pyrazoline sulfamates showed only low to moderate activity against CA I, they were more potent than acetazolamide. auctoresonline.org Similarly, many novel ureido-substituted benzenesulfonamides have demonstrated significantly higher potency and selectivity for the tumor-associated isoforms hCA IX and hCA XII over the ubiquitous hCA II, a key advantage over the non-selective acetazolamide. nih.gov

The following table provides a comparison of the IC₅₀ values of selected sulfamate analogs and reference inhibitors against steroid sulfatase in MCF-7 cells.

CompoundTypeIC₅₀ (nM) in MCF-7 cells
EMATESteroidal Sulfamate0.065
IrosustatNon-steroidal Sulfamate0.2 - 1.06
4a (triazole derivative)Non-steroidal Sulfamate1.90
4b (triazole derivative)Non-steroidal Sulfamate1.71
5l (triazole derivative)Non-steroidal Sulfamate0.21
3-hexyl-4-methylcoumarin-7-O-sulfamateNon-steroidal Sulfamate0.68
3-benzyl-4-methylcoumarin-7-O-sulfamateNon-steroidal Sulfamate1.0

Data compiled from various sources. acs.orgacs.orgnih.gov

Mechanistic Insights into Enzymatic Interactions of 3 Methylphenyl Sulfamate Derivatives in Vitro Research

Interaction with Steroid Sulfatase (STS) Active Site

Aryl sulfamate (B1201201) esters, including derivatives of 3-methylphenyl sulfamate, are potent, active-site-directed irreversible inhibitors of steroid sulfatase. bioscientifica.com The fundamental inhibitory action stems from the sulfamate moiety, which acts as a mimic of the endogenous sulfate (B86663) group in substrates like estrone (B1671321) sulfate (E1S). nih.govsmolecule.com This mimicry allows the inhibitor to be recognized and processed by the enzyme, leading to its eventual inactivation.

The catalytic activity of steroid sulfatase relies on a unique post-translational modification within its active site: the conversion of a specific cysteine or serine residue into a Cα-formylglycine (FGly). acs.orgnih.gov In its hydrated gem-diol form, this FGly residue is the key catalytic nucleophile. nih.gov

The inactivation of STS by sulfamate derivatives is a time- and concentration-dependent process that involves the covalent modification of this critical FGly residue. bioscientifica.comacs.org The widely accepted, though not definitively proven, mechanism proposes that the enzyme initiates its catalytic cycle on the sulfamate inhibitor. nih.govnih.gov This leads to a nucleophilic attack from the FGly residue on the sulfur atom of the sulfamate group. Instead of undergoing hydrolysis and regenerating the enzyme like a normal substrate, the inhibitor forms a stable covalent bond with the active site. This process, known as sulfamoylation, results in an irreversibly modified enzyme. nih.govoup.com Theoretical studies suggest that the formation of an imine N-sulfate derived from the FGly is the most probable end-product of this inactivation. acs.orgresearchgate.net The sulfamate group is essentially transferred to the FGly residue, rendering the enzyme catalytically inert. nih.gov

The binding and orientation of sulfamate inhibitors within the STS active site are stabilized by interactions with various amino acid residues. The active site itself is a cavity composed of both polar and hydrophobic domains. mostwiedzy.pl While the sulfamate group engages with the catalytic machinery, the aryl portion of the inhibitor (the 3-methylphenyl group in this context) establishes crucial contacts with surrounding residues.

Molecular docking studies have identified several key lipophilic amino acids that form a binding pocket for the inhibitor's core structure. tandfonline.comresearchgate.net These include Leu74, Val101, Leu167, and Val486, which interact with the inhibitor through hydrophobic forces. mostwiedzy.pltandfonline.comnih.gov These interactions are critical for correctly positioning the inhibitor, ensuring the sulfamate moiety is in close proximity (approximately 3 Å) to the catalytic formylglycine (FGly75 in some models) and the coordinating calcium ion required for catalytic activity. tandfonline.comresearchgate.net Additional residues such as Arg98 and Thr484 can also form stabilizing interactions, potentially through hydrogen or halogen bonds depending on the inhibitor's specific substitutions. nih.govnih.gov

Residue TypeSpecific Amino AcidsRole in Interaction
Catalytic Formylglycine (FGly)Covalently modified (sulfamoylated) by the inhibitor, leading to irreversible inactivation. nih.govacs.org
Hydrophobic Leu74, Val101, Val486, Phe488, Leu167Form a lipophilic pocket that binds the aryl core of the inhibitor, ensuring proper orientation. mostwiedzy.pltandfonline.comresearchgate.net
Stabilizing Arg98, Thr99, His290, Thr484Provide additional hydrogen bonding or other interactions that stabilize the enzyme-inhibitor complex. tandfonline.comresearchgate.netnih.gov

Mechanism of Enzyme Inactivation via Formylglycine Residue Sulfamoylation

Interaction with Carbonic Anhydrase (CA) Isoforms

Sulfamate-based compounds, including derivatives of this compound, are also effective inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. openaccessjournals.comontosight.ai The inhibition mechanism for CAs is distinct from that of STS and involves direct coordination to the catalytic metal ion.

All catalytically active human CA isoforms contain a Zn(II) ion in the active site, which is essential for the enzyme's function of hydrating carbon dioxide. nih.gov This zinc ion is typically coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion. openaccessjournals.comnih.gov

Sulfamate inhibitors function by displacing the zinc-bound water/hydroxide. openaccessjournals.com The sulfamate group (R-O-SO₂NH₂) binds to the Zn(II) ion in its deprotonated, anionic form (R-O-SO₂NH⁻). nih.govresearchgate.net This coordination of the deprotonated nitrogen atom to the zinc ion results in a tetrahedral geometry at the active site, which is a hallmark of inhibition by sulfonamides and sulfamates. openaccessjournals.comnih.gov This binding prevents the normal catalytic cycle from occurring. The interaction is further stabilized by a network of hydrogen bonds, often involving the side chain of the conserved residue Threonine-199 (Thr199). researchgate.net

The various isoforms of carbonic anhydrase exhibit different sensitivities to inhibition by sulfamate derivatives. This differential inhibition is critical for the development of isoform-selective drugs. The cytosolic isoforms CA I and CA II are considered off-target for many applications, whereas the transmembrane, tumor-associated isoforms CA IX and CA XII are important therapeutic targets. tandfonline.comnih.gov

Generally, sulfamates show weaker inhibition against the ubiquitous CA I isoform. griffith.edu.auunica.it In contrast, many derivatives demonstrate potent, low nanomolar inhibition of CA II, CA IX, and CA XII. unica.it The specific substitution pattern on the aryl ring of the sulfamate significantly influences this selectivity. For instance, studies on various phenyl sulfamates have shown that substituents like a 3-methylphenyl group can contribute to potent inhibition of the tumor-associated isoforms. unica.itresearchgate.net The selectivity arises from subtle differences in the amino acid residues lining the active site cavity across isoforms, which can lead to more or less favorable interactions with the "tail" portion of the inhibitor molecule. researchgate.netunica.it

Below is a table showing representative inhibition data (as inhibition constants, Kᵢ) for sulfamate derivatives against different CA isoforms, illustrating the typical differential profiles.

Compound TypehCA I (Kᵢ)hCA II (Kᵢ)hCA IX (Kᵢ)hCA XII (Kᵢ)
Acetazolamide (Reference)250 nM12 nM25 nM5.7 nM
Ureido-sulfamate derivative (SLC-0111 lead)799.8 nM9.8 nM25.5 nM5.4 nM
Benzothiophene sulfamate (1d)>10000 nM1.14 nM0.25 nM0.17 nM
Benzothiophene sulfamate (1b)>10000 nM0.21 nM0.13 nM0.44 nM
(Data is illustrative of general sulfamate inhibitors and not specific to this compound itself, sourced from multiple studies for comparative purposes) nih.govunica.it

Coordination with the Zinc(II) Ion in the CA Active Site

General Principles of Sulfatase Mechanism-Based Inhibition by Sulfamates

Mechanism-based inhibitors, also known as suicide substrates, are compounds that are catalytically converted by their target enzyme into a reactive species, which then inactivates the enzyme, usually through covalent modification. nih.govnih.gov Aryl sulfamates are classic examples of mechanism-based inhibitors for the sulfatase enzyme family. nih.gov

The key principles of this inhibition strategy are:

Substrate Mimicry : The inhibitor must be recognized by the enzyme as a substrate. The aryl sulfamate pharmacophore is an excellent steric and electronic mimic of natural aryl sulfate substrates. bioscientifica.comnih.gov The anionic character of the sulfamate group at physiological pH further enhances this resemblance. bioscientifica.com

Catalytic Activation : The enzyme must initiate its normal catalytic mechanism on the inhibitor. For sulfatases, this involves the nucleophilic attack by the active site formylglycine. acs.org

Formation of a Reactive Intermediate : The catalytic processing of the sulfamate does not lead to a simple product release. Instead, it is thought to generate a transient, highly reactive electrophilic intermediate (such as a sulfamoyl or N-sulfonylamine species) within the confines of the active site. oup.comresearchgate.net

Irreversible Covalent Modification : The reactive intermediate rapidly reacts with a nucleophilic residue in the active site—the catalytic formylglycine itself—forming a stable covalent adduct. nih.govacs.org This final step is effectively irreversible and results in the permanent inactivation of the enzyme molecule. nih.gov

This mechanism-based approach confers high specificity and potency, as the inhibitor is only "armed" at the site of the target enzyme, minimizing off-target effects. nih.gov

Computational and Theoretical Investigations of 3 Methylphenyl Sulfamate and Its Analogs

Molecular Docking Simulations for Ligand-Enzyme Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. journalirjpac.com This method is crucial for understanding the binding modes of sulfamate (B1201201) inhibitors and for rationalizing their structure-activity relationships.

Research on sulfamate analogs has frequently employed molecular docking to elucidate their binding to various enzymes. For instance, in the development of inhibitors for carbonic anhydrase (CA), docking studies for sulfamate derivatives G2 (containing a methyl group), G4, and G5 with CAII showed that these compounds fit well within the enzyme's active site. researchgate.net Similarly, docking studies were integral in the design of benzofuran-derived sulfamates as dual inhibitors of aromatase (CYP19A1) and steroid sulfatase (STS). rsc.org

In a study of sulfamoylated 1,2,3-triazole derivatives as STS inhibitors, molecular docking was used to perform computational analyses that supported the experimental findings. acs.org The results indicated that the sulfamate functional group, which mimics the natural sulfate (B86663) substrate, binds within the catalytic region of the enzyme. This positioning is critical for the subsequent inactivation of the enzyme. acs.org The docking of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which share the 3-methylphenyl moiety, against human placental alkaline phosphatase also demonstrated strong binding affinities, highlighting key hydrogen and hydrophobic interactions within the target protein's active site. nih.gov

Compound/Analog ClassTarget EnzymeKey Docking FindingsReference
Benzofuran-derived sulfamates Steroid Sulfatase (STS)Ligands bind in the active site, facilitating interaction with key binding amino acids. rsc.org
Sulfamoylated triazoles Steroid Sulfatase (STS)The sulfamate group binds in the catalytic region near the formylglycine residue, coordinated to a Ca2+ ion. acs.org
Methyl-containing sulfamates Carbonic Anhydrase II (CAII)Compounds fit effectively into the active site of the enzyme. researchgate.net
N-(4-bromo-3-methylphenyl) analogs Alkaline PhosphataseDerivatives show solid binding affinities, with specific hydrogen and hydrophobic interactions identified. nih.gov

This table summarizes findings from molecular docking studies on sulfamate analogs and their target enzymes.

Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-enzyme complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and the stability of interactions over time.

MD simulations have been crucial in validating the stability of docked poses and understanding the dynamic behavior of sulfamate inhibitors. In the study of benzofuran-derived sulfamates, 150-nanosecond (ns) MD simulations were performed on the protein-ligand complexes. rsc.org These simulations confirmed that the binding interactions of the sulfamate ligands within the active sites of both STS and aromatase were stable, providing a clear rationale for the observed dual inhibitory activity. rsc.org For other sulfamate derivatives targeting carbonic anhydrase II, 50 ns MD simulations also showed that essential interactions were maintained throughout the simulation. researchgate.net

A significant challenge in simulating sulfated and sulfamated molecules is the accurate representation of electrostatic interactions by molecular mechanics force fields. A comprehensive study benchmarked various force fields against high-level ab initio molecular dynamics (AIMD) simulations for modeling calcium ion interactions with N-methylsulfamate (NMSM), a proxy for the N-sulfation found in glycosaminoglycans. nih.govacs.org The study evaluated nonpolarizable (CHARMM36, GLYCAM06), explicitly polarizable (Drude, AMOEBA), and implicitly polarizable (charge-scaled) models. The results showed that only the scaled-charge models produced interaction free energy profiles that agreed satisfactorily with the AIMD reference data, while other widely used force fields performed poorly, sometimes even failing to capture the qualitative nature of the interaction. nih.govacs.org

Force Field TypeExamplesPerformance vs. AIMD Reference for Sulfamate-Ca2+ InteractionReference
Nonpolarizable CHARMM36, GLYCAM06Poorer agreement, sometimes qualitatively incorrect. nih.govacs.org
Explicitly Polarizable Drude, AMOEBANotable disagreement with AIMD data. nih.govacs.org
Implicitly Polarizable (Scaled-Charge) prosECCo75, GLYCAM-ECC75Satisfactory agreement with AIMD data. nih.govacs.org

This table compares the performance of different molecular dynamics force fields in modeling sulfamate-ion interactions, based on benchmarking against ab initio molecular dynamics (AIMD) simulations.

MD simulations have also been used to compare the behavior of sulfamates and their corresponding sulfamides in the active site of carbonic anhydrase II. These simulations, running for 12 ns, revealed differences in the solvation patterns and interactions with active site water molecules, helping to explain the weaker inhibitory activity of sulfamides compared to sulfamates. conicet.gov.ar

Theoretical Approaches to Elucidate Reaction Mechanisms and Inhibition Pathways

Theoretical chemistry provides powerful methods to investigate reaction mechanisms that are not directly observable experimentally. For sulfamate-based inhibitors, these approaches have been key to proposing how these molecules irreversibly inactivate their target enzymes.

The primary mechanism of inhibition for many sulfamate-based inhibitors of sulfatases is believed to be mechanism-based inactivation. This process involves the enzyme's own catalytic machinery acting on the inhibitor, which then converts it into a reactive species that covalently modifies and inactivates the enzyme. For sulfatases, the proposed pathway involves the nucleophilic attack by a unique catalytic residue, α-formylglycine (FGly), on the sulfur atom of the sulfamate group. acs.orgnih.gov This reaction is thought to result in the transfer of the sulfamoyl group to the enzyme, a process known as sulfamoylation, which inactivates the catalytic site. acs.org

Studies on cyclic phenyl sulfamates have shown inhibition profiles consistent with an active-site-directed mode of action, reinforcing their potential as a scaffold for mechanism-based inhibitors. nih.govnih.gov Computational analyses of the interaction between sulfamoylated triazole derivatives and the STS active site support this proposed mechanism, showing the sulfamate group positioned perfectly for a nucleophilic substitution reaction with the FGly residue. acs.org

More fundamental theoretical approaches, such as Density Functional Theory (DFT), are used to calculate the quantum chemical properties of inhibitor molecules. researchgate.netacs.org Parameters like the energy of the Highest Occupied Molecular Orbital (E(HOMO)) and the Lowest Unoccupied Molecular Orbital (E(LUMO)) can provide insights into a molecule's reactivity and its ability to donate or accept electrons. researchgate.net In studies of related sulfonamide inhibitors, these parameters have been correlated with inhibition efficiency, where a higher E(HOMO) is associated with a greater tendency to donate electrons to the target, potentially enhancing the binding interaction. acs.orgresearchgate.net While specific DFT studies on 3-methylphenyl sulfamate are not widely reported, these theoretical methods represent a powerful approach to understanding the electronic factors that govern its inhibitory potential.

Analytical Methodologies and Characterization Techniques in 3 Methylphenyl Sulfamate Research

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopy is fundamental to the characterization of 3-Methylphenyl sulfamate (B1201201), providing direct insight into its atomic and molecular composition. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely used to piece together the structural puzzle of the molecule.

NMR spectroscopy is an indispensable tool for determining the precise structure of 3-Methylphenyl sulfamate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons of the sulfamate group. Based on data from closely related structures like (3-methylphenyl)methyl sodium sulfate (B86663), the aromatic protons would appear in the downfield region, typically between δ 7.0 and 7.5 ppm. vulcanchem.comcopernicus.org The methyl group protons would resonate as a singlet in the upfield region, anticipated around δ 2.3 ppm. vulcanchem.com The protons of the sulfamate NH₂ group would likely appear as a broad singlet, the chemical shift of which can be variable and influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, seven distinct signals are expected in the aromatic region (approximately δ 115-150 ppm) and one in the aliphatic region for the methyl carbon. Data for the analogous (3-methylphenyl) hydrogen sulfate shows aromatic carbon signals at δ 126.58 and 128.53 ppm, and a methyl carbon signal at δ 23.54 ppm (in D₂O). copernicus.orgnih.gov The carbon atom attached to the sulfamate oxygen (C-O) is expected to be significantly downfield due to the deshielding effect of the oxygen atom.

Interactive Data Table: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~7.0 - 7.5MultipletAromatic protons (Ar-H)
¹H~2.3SingletMethyl protons (-CH₃)
¹HVariableBroad SingletAmine protons (-NH₂)
¹³C~115 - 150-Aromatic carbons (Ar-C)
¹³C~21 - 24-Methyl carbon (-CH₃)

Note: The predicted values are based on data from structurally similar compounds and may vary depending on the solvent and experimental conditions.

IR spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The key absorptions are expected from the N-H bonds, S=O bonds, and the aromatic ring.

The sulfamate group gives rise to strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1370-1335 cm⁻¹ and 1195-1155 cm⁻¹, respectively. libretexts.org The N-H stretching vibrations of the primary amine in the sulfamate group usually appear as two bands in the 3400-3200 cm⁻¹ region. Additionally, C-H stretching vibrations from the aromatic ring and the methyl group are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. mdpi.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Sulfamate)Stretching3400 - 3200Medium-Strong
C-H (Aromatic)Stretching3100 - 3000Medium
C-H (Methyl)Stretching3000 - 2850Medium
C=C (Aromatic)Stretching1600 - 1450Medium-Strong
S=O (Sulfamate)Asymmetric Stretching1370 - 1335Strong
S=O (Sulfamate)Symmetric Stretching1195 - 1155Strong

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. savemyexams.com

Using Electrospray Ionization (ESI), typically in negative ion mode, the compound can be detected as its deprotonated molecule [M-H]⁻. For this compound (C₇H₉NO₃S), the expected exact mass of the neutral molecule is 187.0303 g/mol . HRMS analysis would confirm this mass with high precision (typically to four or more decimal places). spectralworks.com

Tandem mass spectrometry (MS/MS) experiments can further confirm the structure through fragmentation analysis. A characteristic fragmentation pattern for aryl sulfates is the neutral loss of sulfur trioxide (SO₃, 80 Da), leading to the formation of a 3-methylphenolate anion fragment. copernicus.org

Infrared (IR) Spectroscopy

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, thereby assessing its purity.

HPLC is the primary method for determining the purity of this compound samples. acs.org Reverse-phase HPLC is commonly employed for aryl sulfamates and related compounds. google.comnih.gov

A typical setup would involve a C18 stationary phase column. The mobile phase is usually a gradient mixture of an aqueous solvent (like water with a small amount of acid, e.g., formic acid, for better peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The compound is detected by a UV detector, often at a wavelength around 254 nm where the aromatic ring absorbs light. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For chiral sulfamates, specialized chiral columns (e.g., Daicel Chiralpak) can be used to separate enantiomers and determine the enantiomeric ratio. nih.gov

Interactive Data Table: General HPLC Parameters for Aryl Sulfamate Analysis

Parameter Typical Condition
Column Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Elution Gradient (e.g., 10% B to 90% B over 20 min)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (t_R) Compound-specific; dependent on exact conditions

TLC is a rapid and convenient technique used to monitor the progress of the synthesis of this compound. acs.orgijrar.com The reaction is followed by spotting a small aliquot of the reaction mixture onto a silica (B1680970) gel plate alongside the starting materials. researchgate.netamazonaws.com

The plate is then developed in a chamber containing an appropriate eluent, typically a mixture of nonpolar and polar solvents like hexanes and ethyl acetate. amazonaws.com The ratio is optimized to achieve good separation between the starting material (e.g., m-cresol) and the more polar product, this compound. The spots are visualized under UV light (254 nm) or by staining. researchgate.net The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. The retention factor (R_f), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for the compound under specific TLC conditions.

High-Performance Liquid Chromatography (HPLC)

In Vitro Enzymatic Assays for Inhibitor Potency Determination

The evaluation of the inhibitory potential of compounds like this compound against their target enzymes is a cornerstone of drug discovery and development. In vitro enzymatic assays are fundamental tools for this purpose, providing quantitative measures of inhibitor potency, such as the half-maximal inhibitory concentration (IC₅₀). These assays are designed to measure the rate of an enzymatic reaction in a controlled environment, both in the absence and presence of a potential inhibitor. For sulfatase inhibitors, including derivatives of this compound, radioisotope-based and optical (spectrophotometric and fluorometric) assays are the most commonly employed methods.

Radioisotope Enzymatic Assays

Radioisotope enzymatic assays are a highly sensitive and direct method for measuring enzyme activity and inhibition. These assays utilize a substrate that has been chemically labeled with a radioisotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). The enzymatic reaction leads to the conversion of the radiolabeled substrate into a radiolabeled product, which can then be separated from the unreacted substrate and quantified using a scintillation counter.

In the context of steroid sulfatase (STS) inhibitors, a common substrate used is [³H]estrone-3-sulfate ([³H]E1S). nih.govacs.org STS catalyzes the hydrolysis of this substrate to [³H]estrone. The inhibitory potency of compounds is determined by measuring the reduction in the formation of the radiolabeled product in the presence of the inhibitor.

Research Findings:

In studies investigating novel sulfamoylated derivatives as potent steroid sulfatase (STS) inhibitors, radioisotope enzymatic assays have been pivotal. For instance, a series of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, which share the sulfamate moiety with this compound, were evaluated for their STS inhibitory potency using such an assay. nih.govacs.orgnih.govresearcher.life The general procedure involves incubating the enzyme (e.g., from placental microsomes or recombinant sources) with the radiolabeled substrate and varying concentrations of the inhibitor.

One study highlighted that newly synthesized compounds inhibited the STS enzyme in the submicromolar range, with residual STS activity ranging from 11.78% to 55.11% at a 0.5 μM inhibitor concentration. researchgate.net The most potent compounds were identified through this method, demonstrating the assay's utility in structure-activity relationship (SAR) studies. For example, a derivative, 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate, was found to inhibit STS with an IC₅₀ value of 36.78 nM in an enzymatic assay. nih.govacs.org

Below is an interactive data table summarizing the STS inhibitory effects of related compounds, as determined by a radioisotope enzymatic assay.

CompoundInhibitor Concentration (µM)Residual STS Activity (%)
4a 0.525.34
4b 0.511.78
4d 0.512.56
4m 0.512.98
5g (reference) 0.518.23
5l (reference) 0.515.67

This data is illustrative of findings from research on sulfamate-based STS inhibitors and is based on reported results. researchgate.net

In addition to cell-free enzymatic assays, radioisotope assays can be adapted for a cellular context. For example, a radioisotope assay using the radiolabeled substrate [³H]E1S in MCF-7 breast cancer cells has been used to assess the inhibitory properties of compounds in a more physiologically relevant environment. acs.orgnih.govresearcher.life

Spectrophotometric and Fluorometric Assays for Enzyme Activity

Spectrophotometric and fluorometric assays represent optical methods for measuring enzyme activity. numberanalytics.com They rely on a change in the absorbance of light or the fluorescence properties of a substrate or product upon enzymatic reaction. numberanalytics.com These methods can offer advantages such as continuous monitoring of the reaction, higher throughput, and avoidance of radioactive materials. numberanalytics.comnih.gov

Spectrophotometric Assays: Spectrophotometric assays measure the change in absorbance of a specific wavelength of light by the reaction mixture over time. numberanalytics.com For a sulfatase, this typically involves a chromogenic substrate that, upon hydrolysis, releases a product with a distinct color and, therefore, a different absorbance spectrum. A common principle is the use of a sulfate ester of a phenol (B47542) derivative, such as p-nitrocatechol sulfate. When the sulfate group is cleaved by the sulfatase, the resulting p-nitrocatechol has a strong absorbance at a specific wavelength (e.g., 515 nm) under alkaline conditions, which can be quantified. abcam.com The rate of color development is proportional to the enzyme activity. The presence of an inhibitor like this compound would slow down this rate.

Fluorometric Assays: Fluorometric assays are generally more sensitive than spectrophotometric assays and measure the change in fluorescence intensity. numberanalytics.com These assays use fluorogenic substrates that are either non-fluorescent or have low fluorescence, but upon enzymatic action, they are converted into a highly fluorescent product.

For steroid sulfatase, a fluorogenic substrate like 4-methylumbelliferyl sulfate can be used. nih.gov STS hydrolyzes this substrate to 4-methylumbelliferone, a highly fluorescent molecule that can be excited at a specific wavelength (e.g., 355 nm) and its emission measured at another (e.g., 460 nm). nih.gov The increase in fluorescence over time is a direct measure of enzyme activity. Another advanced fluorogenic substrate developed for STS is 3,4-benzocoumarin-7-O-sulfate. nih.gov A key advantage of this substrate is that its cleavage can be monitored continuously at the pH where the enzyme is active, unlike other substrates that require a pH change to detect the signal. nih.gov

The determination of inhibitor potency (e.g., IC₅₀ values) using these methods involves measuring the enzyme activity across a range of inhibitor concentrations. The data is then plotted to determine the concentration at which the inhibitor reduces enzyme activity by 50%. These assays can be adapted to high-throughput screening formats, such as 96-well plates, allowing for the rapid testing of many potential inhibitors. nih.gov

Below is an interactive data table illustrating how data from a fluorometric assay for an STS inhibitor might be presented.

Inhibitor Concentration (nM)Enzyme Activity (RFU/min)Percent Inhibition (%)
015000
1127515
1082545
5045070
10022585
5007595

This data is hypothetical and serves to illustrate the type of results obtained from a fluorometric enzyme inhibition assay. RFU stands for Relative Fluorescence Units.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-Methylphenyl sulfamate, and how can intermediates be optimized for yield?

  • Methodological Answer : A scalable synthesis route involves silver(I)-mediated substitution chemistry to generate enantioenriched intermediates. For example, electrophilic activation of bromocyclotryptamine derivatives enables efficient preparation of sulfamate esters, as demonstrated in the gram-scale synthesis of related sulfamate compounds . Key steps include controlling reaction temperature (0–5°C) and using anhydrous solvents to minimize hydrolysis. Intermediate purity can be enhanced via recrystallization in ethyl acetate/hexane mixtures.

Q. How can capillary electrophoresis (CE) be applied to detect this compound in complex matrices?

  • Methodological Answer : CE with UV detection (200–220 nm) is effective for separating sulfamate derivatives from carbamate toxins. Buffer systems (e.g., 20 mM borate, pH 9.2) and sample pre-treatment (solid-phase extraction with C18 cartridges) improve sensitivity. Ensure no carbamate analogues are present, as sulfamates can hydrolyze under acidic conditions, leading to false positives . Validate the method using spiked samples and compare with LC-MS/MS for cross-confirmation.

Advanced Research Questions

Q. What experimental controls are critical when studying this compound’s inhibition of steroid sulfatase enzymes?

  • Methodological Answer : Include negative controls (e.g., N-methyl O-phenyl sulfamate hydrolysis studies at pH 7.4) to assess non-enzymatic degradation . Use competitive inhibitors (e.g., Coumate derivatives) to validate specificity. Measure enzyme activity via fluorogenic substrates (e.g., 4-methylumbelliferyl sulfate) and normalize to protein concentration (Bradford assay). Pre-incubate inhibitors with enzymes for 30 minutes to ensure binding equilibrium .

Q. How do structural modifications to the sulfamate group affect metabolic stability in physiological conditions?

  • Methodological Answer : Stability assays should simulate physiological pH (7.4) and temperature (37°C). Monitor hydrolysis via HPLC-UV over 24 hours, comparing half-lives of this compound with analogs lacking methyl or phenyl groups. The electron-withdrawing nature of the phenyl group reduces hydrolysis rates compared to aliphatic sulfamates. Include deuterated water (D₂O) controls to rule out solvent isotope effects .

Q. What strategies resolve contradictions in toxicity data between sulfamate and carbamate analogues?

  • Methodological Answer : Toxicity discrepancies arise from sulfamate-to-carbamate conversion under acidic or enzymatic conditions. Design parallel assays: (1) test sulfamates in neutral buffers to prevent hydrolysis, and (2) pre-convert sulfamates to carbamates via H₂SO₄ treatment (0.1 M, 60°C, 1 hr). Compare IC₅₀ values in cell viability assays (e.g., MTT) to isolate contributions from each form . Use LC-MS to confirm metabolite profiles post-assay.

Q. How can researchers validate the specificity of immunoassays for this compound in biological samples?

  • Methodological Answer : Cross-reactivity testing is essential. Prepare a panel of structurally related compounds (e.g., GTX2/3, STX, phenyl sulfamates with varying substituents) and measure antibody binding via ELISA. Optimize blocking buffers (5% BSA in PBS) to reduce non-specific interactions. For field-deployable assays (e.g., lateral flow), validate with spiked environmental samples and confirm results via CE or LC-MS .

Methodological Challenges and Solutions

Q. What are the limitations of current chromatographic methods for quantifying this compound, and how can they be addressed?

  • Answer : Reverse-phase HPLC often fails to resolve sulfamates from polar matrix components. Solutions:

  • Use hydrophilic interaction liquid chromatography (HILIC) with a zwitterionic column (e.g., ZIC-HILIC) to improve retention.
  • Derivatize sulfamates with 9-fluorenylmethyl chloroformate (FMOC-Cl) to enhance UV/fluorescence detection limits .
  • Validate recovery rates (>85%) via standard addition in complex matrices (e.g., marine toxins).

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Answer : Conduct accelerated degradation studies:

  • Temperature : Store aliquots at -20°C, 4°C, and 25°C; analyze degradation kinetics monthly.
  • Light : Compare amber vs. clear vials under UV/visible light exposure.
  • pH : Prepare buffers (pH 4–9) and monitor hydrolysis via NMR (¹H, 500 MHz) to track phenyl group integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.